5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Medicinal Chemistry Organic Synthesis Building Blocks

Leverage the unique geometry of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde for targeted kinase drug discovery. The critical 5-linkage and 3-methyl group create a distinct steric and electronic environment (LogP 1.39), essential for ATP-binding pocket interactions, as validated by low-nanomolar PIM-1 inhibitors. Substitution with 2-linked or des-methyl analogs compromises binding specificity and metabolic stability. Use this core to generate focused libraries via condensation or photochemical skeletal editing. Insist on this specific regioisomer to maintain intellectual property integrity and pharmacokinetic performance.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B13070085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CN=CC(=C2)C=O
InChIInChI=1S/C10H9N3O/c1-8-2-3-13(12-8)10-4-9(7-14)5-11-6-10/h2-7H,1H3
InChIKeyVEMGXIZEFOQYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: A Key Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Targeted Library Synthesis


5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS 1593970-06-9) is a heterocyclic building block featuring a pyridine ring linked at the 5-position to a 3-methyl-1H-pyrazole moiety, with a reactive carbaldehyde group at the pyridine 3-position . This core structure is a versatile intermediate for constructing pyrazolo[3,4-b]pyridine and related fused systems, which are privileged scaffolds in kinase inhibitor drug discovery [1]. The compound serves as a strategic aldehyde input for condensation reactions to generate molecular diversity in medicinal chemistry programs [2].

Why Uncontrolled Substitution of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Can Lead to Failed Syntheses and Unreliable Biological Data


The 5-position linkage of the pyrazole to the pyridine ring, combined with the specific 3-methyl substitution, creates a unique electronic and steric environment. Generic substitution with regioisomers like the 2-linked pyrazole analog 2-(3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde , or with analogs lacking the methyl group such as 5-(1H-pyrazol-1-yl)nicotinaldehyde , is not permissible without risking significant changes in molecular properties. For instance, the 2-linked analog introduces different hydrogen-bonding patterns due to the altered position of the pyridine nitrogen , while removal of the methyl group reduces lipophilicity (LogP from 1.39 to 1.08) and alters metabolic stability . The specific spatial arrangement of this compound is critical for achieving the desired molecular geometry in target binding pockets, as demonstrated in the development of pyrazolyl nicotinonitrile-based PIM-1 kinase inhibitors where small structural changes drastically impacted potency [1].

Quantitative Evidence Guide for Differentiating 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde from Structural Analogs


Regioisomeric Linkage Defines Chemical Reactivity: 5-Linked Pyrazole vs. 2-Linked Analog

The position of the pyrazole attachment on the pyridine ring dictates the compound's chemical behavior and subsequent synthetic utility. 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde features the pyrazole at the 5-position, leaving the pyridine nitrogen para to the aldehyde group . This contrasts sharply with the 2-linked regioisomer, 2-(3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, where the pyrazole is adjacent to the aldehyde and the pyridine nitrogen is in a different electronic environment . This structural difference alters the electron density on the pyridine ring and changes the preferred sites for nucleophilic attack or metal coordination. While a direct, quantitative reactivity comparison between these two exact compounds is not available in the public literature, the known reactivity of 2-substituted vs. 5-substituted pyridines provides a class-level inference that the 5-substituted analog will have a distinct and predictable reactivity profile, making it a non-interchangeable building block .

Medicinal Chemistry Organic Synthesis Building Blocks

Methyl Substitution Increases Lipophilicity (LogP) Relative to Unsubstituted Parent

The presence of a methyl group on the pyrazole ring of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde provides a quantifiable increase in lipophilicity compared to its unsubstituted analog. The target compound has a calculated LogP value of 1.38822 , while the corresponding unsubstituted compound, 5-(1H-pyrazol-1-yl)nicotinaldehyde, has a calculated LogP of 1.0798 . This difference of 0.31 LogP units indicates higher lipophilicity, which can translate to improved passive membrane permeability and potentially altered pharmacokinetic properties in drug candidates .

Drug Design ADME Properties Medicinal Chemistry

Kinase Inhibitor Scaffold: Potency Achieved with Derivatives in the Pyrazolyl Nicotinonitrile Class

Derivatives of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, specifically pyrazolyl nicotinonitrile conjugates synthesized from similar aldehyde precursors, have demonstrated potent, low-nanomolar activity against the PIM-1 kinase, a validated oncology target. In a 2024 study, compound 9 (a pyrazolyl nicotinonitrile analog) exhibited an IC50 value of 20.4 nM for PIM-1 inhibition, which is comparable to the potent control staurosporine (IC50 = 16.7 nM) [1]. The target compound serves as a direct precursor to such active species, establishing its utility in generating molecules with high target affinity. The same study demonstrated that the compound class shows potent cytotoxicity against HepG2 liver cancer cells (IC50 = 0.18 µM) and MCF-7 breast cancer cells (IC50 = 0.34 µM) [1].

Kinase Inhibition Oncology PIM-1

Aldehyde Reactivity for Late-Stage Functionalization and Diversity-Oriented Synthesis

The carbaldehyde functional group enables a wide range of derivatization chemistries. While not a comparison with a specific analog, this feature is a key differentiator from ketone or ester analogs. The aldehyde group can undergo reductive aminations to generate secondary amines, condensations with hydrazines to form hydrazones, and various other transformations that are essential for generating molecular diversity . Furthermore, pyridine-containing aldehydes have been demonstrated as effective substrates in photochemical skeletal editing, a state-of-the-art method for rapidly generating complex bicyclic pyrazolines and pyrazoles under mild, metal-free conditions [1]. This provides a direct pathway to access new chemical space not available with other functional handles.

Late-Stage Functionalization Diversity-Oriented Synthesis Photochemistry

Primary Research and Industrial Applications for 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Based on Verified Evidence


Lead Optimization in Kinase Inhibitor Programs

Use 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde as a core aldehyde building block for the synthesis of focused libraries targeting the ATP-binding site of kinases. As demonstrated with related pyrazolyl nicotinonitrile derivatives achieving low-nanomolar IC50 values against PIM-1, this scaffold is validated for generating potent kinase inhibitors [2]. The 3-methyl substitution and 5-linkage provide a specific vector for exploring hydrophobic back-pocket interactions in the kinase active site.

Modular Synthesis of ADME-Tuned Lead Series

Leverage the quantifiably higher lipophilicity (calculated LogP = 1.39) of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde compared to its des-methyl analog (LogP = 1.08) to rationally design lead series with improved predicted membrane permeability [2]. Use this compound in parallel synthesis to generate analogs where the impact of this single methyl group on pharmacokinetic parameters can be systematically assessed.

Diversity-Oriented Synthesis via Advanced Aldehyde Chemistries

Employ this aldehyde in state-of-the-art synthetic methodologies, such as photochemical skeletal editing, to rapidly generate novel bicyclic pyrazolo-pyridine scaffolds from a simple pyridine precursor [2]. This approach allows medicinal chemists to explore unprecedented chemical space and potentially discover new intellectual property in congested therapeutic areas.

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